molecular formula C6H10ClNO3 B6292554 H-L-Ser(Propargyl)-OH*HCl CAS No. 1379006-45-7

H-L-Ser(Propargyl)-OH*HCl

Cat. No.: B6292554
CAS No.: 1379006-45-7
M. Wt: 179.60 g/mol
InChI Key: MWOGTBHNDWZTLL-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Ser(Propargyl)-OH*HCl typically involves the protection of serine followed by the introduction of a propargyl group. The process can be summarized as follows:

    Protection of Serine: Serine is protected using a suitable protecting group to prevent unwanted reactions.

    Introduction of Propargyl Group: The protected serine is then reacted with propargyl bromide in the presence of a base to introduce the propargyl group.

    Deprotection: The protecting group is removed to yield H-L-Ser(Propargyl)-OH.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-L-Ser(Propargyl)-OH*HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.

Major Products

Scientific Research Applications

H-L-Ser(Propargyl)-OH*HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-L-Ser(Propargyl)-OH*HCl is primarily based on its ability to participate in click chemistry reactions. The alkyne group in the compound reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Ser(Propargyl)-OH*HCl is unique due to its specific structure, which combines the properties of serine with an alkyne group. This makes it particularly useful in click chemistry reactions and in the synthesis of complex molecules .

Properties

IUPAC Name

(2S)-2-amino-3-prop-2-ynoxypropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGTBHNDWZTLL-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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